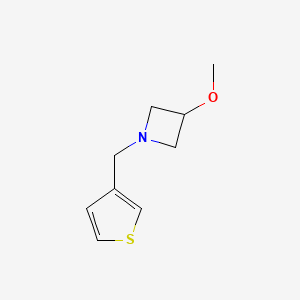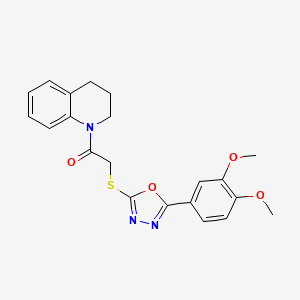
3-Methoxy-1-(thiophen-3-ylmethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-(thiophen-3-ylmethyl)azetidine is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a methoxy group and a thiophen-3-ylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Attachment of the Thiophen-3-ylmethyl Group: This step involves the reaction of the azetidine intermediate with thiophen-3-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-1-(thiophen-3-ylmethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophen-3-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophen-3-ylmethyl group.
Reduction: Formation of alcohols or amines from the methoxy group.
Substitution: Formation of substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1-(thiophen-3-ylmethyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-1-(phenylmethyl)azetidine: Similar structure but with a phenyl group instead of a thiophen-3-ylmethyl group.
3-Methoxy-1-(pyridin-3-ylmethyl)azetidine: Similar structure but with a pyridin-3-ylmethyl group instead of a thiophen-3-ylmethyl group.
Uniqueness
3-Methoxy-1-(thiophen-3-ylmethyl)azetidine is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties.
Eigenschaften
IUPAC Name |
3-methoxy-1-(thiophen-3-ylmethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-11-9-5-10(6-9)4-8-2-3-12-7-8/h2-3,7,9H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHBYDNKZLOKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2404792.png)
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B2404793.png)


![2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2404797.png)
![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)
![5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2404800.png)
![N-(4-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2404802.png)
![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)



![3-cyclopropyl-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2404809.png)
![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)
